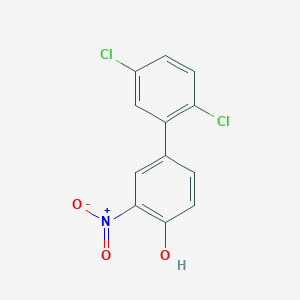
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% (4-DCPN) is a nitrophenolic compound with a wide range of applications in scientific research. It is a useful tool for studying the effects of nitro-aromatic compounds on biochemical and physiological processes. 4-DCPN is also used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is widely used in scientific research due to its unique properties. It has been used to study the effects of nitro-aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is responsible for its biological activity. The nitro group can be reduced to a nitroso group, which can then react with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% are still being studied. However, it is known that 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can interact with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can be toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, it could be used to study the effects of nitro-aromatic compounds on other biochemical and physiological processes. Furthermore, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals. Finally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used to develop new methods for detecting and quantifying nitro-aromatic compounds in the environment.
Synthesis Methods
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is synthesized via a three-step process. First, 2,5-dichlorophenol is treated with anhydrous sodium nitrite to produce 2,5-dichloro-4-nitrophenol. This intermediate is then reacted with sodium hydroxide to form 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 40-50°C.
properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCRWXOACKRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686308 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-nitrophenol | |
CAS RN |
1261897-49-7 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)

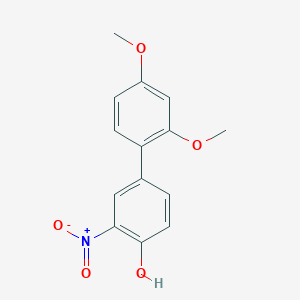
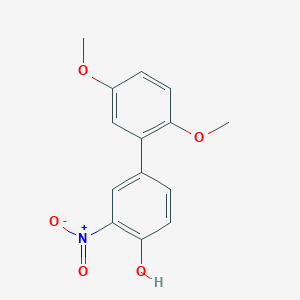




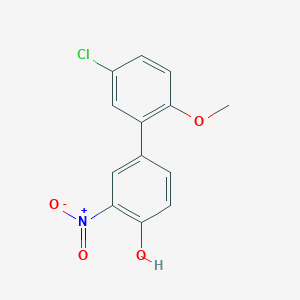

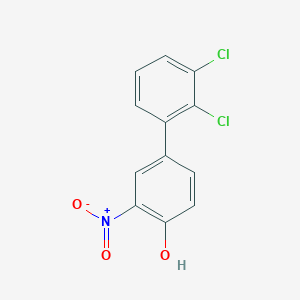
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)

